molecular formula C19H23NO6S B14992132 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide

Cat. No.: B14992132
M. Wt: 393.5 g/mol
InChI Key: SZBHCZAIXWMCRX-UHFFFAOYSA-N
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Description

This compound is a substituted acetamide featuring a 1,1-dioxidotetrahydrothiophen-3-yl group, a 4-methoxyphenoxy linker, and a 5-methylfuran-2-ylmethyl substituent. The sulfone group (1,1-dioxide) enhances metabolic stability and hydrogen-bonding capacity, while the methoxyphenoxy and methylfuran moieties modulate lipophilicity and electronic properties.

Properties

Molecular Formula

C19H23NO6S

Molecular Weight

393.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide

InChI

InChI=1S/C19H23NO6S/c1-14-3-4-18(26-14)11-20(15-9-10-27(22,23)13-15)19(21)12-25-17-7-5-16(24-2)6-8-17/h3-8,15H,9-13H2,1-2H3

InChI Key

SZBHCZAIXWMCRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tetrahydrothiophene ring and multiple functional groups, suggests diverse biological activities. This article reviews the existing literature on its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N2O5SC_{19}H_{23}N_{2}O_{5}S with a molecular weight of approximately 378.51 g/mol. The structural components include:

  • Tetrahydrothiophene ring : Provides stability and potential reactivity.
  • Methoxyphenoxy group : Enhances solubility and may contribute to biological interactions.
  • Furan moiety : Known for its role in various biological activities.

This structural complexity allows for diverse interactions within biological systems, making it a candidate for further exploration in pharmacology.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the tetrahydrothiophene ring through cyclization reactions.
  • Substitution reactions to introduce the methoxyphenoxy and furan moieties.
  • Acetylation to finalize the amide structure.

Careful optimization of reaction conditions is essential to achieve high yields and purity of the final product.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, research on related compounds has shown effectiveness in inhibiting viral infections by blocking viral spike protein binding to host cells . This suggests potential applications in treating viral infections, particularly in respiratory diseases.

Anti-inflammatory Effects

The compound has been identified as a non-cytotoxic inhibitor against lung epithelial cell damage caused by viral infections and other inflammatory stimuli. It inhibits the production of pro-inflammatory cytokines, such as IL-8 and IL-6, which are critical mediators in inflammatory responses . This property positions it as a candidate for developing anti-inflammatory therapies.

Cytotoxicity and Safety Profile

Preliminary assessments indicate that this compound exhibits low cytotoxicity at therapeutic concentrations. This safety profile is crucial for its potential use in clinical settings, especially in chronic inflammatory conditions where long-term treatment may be necessary.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Biological Activity/Application Pharmacokinetic Insights Reference ID
Target Compound : N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide - Tetrahydrothiophen sulfone
- 4-Methoxyphenoxy linker
- 5-Methylfuran substituent
Not explicitly stated (potential metabolic/CNS) High polarity due to sulfone; moderate logP
Analog 1 : N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxybenzyl)acetamide - Benzofuran core
- 4-Methoxybenzyl group
Unknown (structural focus) Increased lipophilicity (benzofuran)
Analog 2 : 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides - Thiazolidinedione moiety
- Variable N-substituents
Hypoglycemic (PPARγ agonism) Enhanced solubility (thiazolidinedione)
Analog 3 : 2-([1,1'-biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide - Biphenyl-indazole core
- Dioxidoisothiazolidine
Uterine myoma treatment (PARP inhibition) High metabolic stability (sulfone group)
Analog 4 : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) - Chloroacetamide
- Diethylphenyl group
Herbicide High reactivity (chloro group)

Key Structural and Functional Insights

Sulfone Group Impact: The tetrahydrothiophen sulfone in the target compound and Analog 3 enhances metabolic stability compared to non-sulfonated analogs (e.g., thiazolidinediones in Analog 2).

Heterocyclic Substitutions: Replacing the 5-methylfuran in the target compound with a benzofuran (Analog 1) introduces greater aromaticity and lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .

Biological Activity Trends: Thiazolidinedione-containing analogs (Analog 2) exhibit hypoglycemic activity via PPARγ modulation, suggesting the target compound’s methoxyphenoxy group could be optimized for similar metabolic targets .

Toxicity Considerations :

  • Chloroacetamide herbicides (e.g., Analog 4) demonstrate higher reactivity and toxicity due to the chloro group, whereas the target compound’s methoxy and methylfuran substituents likely reduce such risks .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound Analog 1 (Benzofuran) Analog 2 (Thiazolidinedione) Analog 3 (Biphenyl-Indazole)
Molecular Weight 409.52 g/mol ~450 g/mol (estimated) ~430 g/mol ~500 g/mol (estimated)
logP (Predicted) ~2.5 ~3.8 ~1.2 ~3.0
Hydrogen Bond Donors 0 0 2 (thiazolidinedione) 1 (indazole)
Polar Surface Area ~90 Ų ~80 Ų ~120 Ų ~100 Ų
  • Key Observations :
    • The target compound’s moderate logP balances lipophilicity and solubility, favoring oral bioavailability.
    • Analog 2’s high polar surface area (thiazolidinedione) enhances solubility but may limit membrane permeability .

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